MTH1 (NUDT1) Inhibition: Sub-Nanomolar Potency of N-(4-Chlorobenzyl)-N-methylguanidine
N-(4-Chlorobenzyl)-N-methylguanidine demonstrates potent inhibition of human MTH1 (NUDT1) with an IC₅₀ of 0.8 nM, measured via malachite green-based microplate assay monitoring dGTP hydrolysis to dGMP and pyrophosphate after 15 minutes [1]. This sub-nanomolar potency distinguishes it from other benzylguanidine derivatives, which typically exhibit micromolar or no activity against MTH1. For context, the structurally related N-(4-fluorobenzyl)guanidine lacks reported MTH1 activity, underscoring the critical role of the 4-chloro substituent and N-methylation for MTH1 engagement.
| Evidence Dimension | Inhibitory potency against human MTH1 |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 nM |
| Comparator Or Baseline | Other benzylguanidine derivatives (e.g., N-(4-fluorobenzyl)guanidine, N-benzylguanidine) show no reported MTH1 inhibition; typical MTH1 inhibitors have IC₅₀ values in the micromolar range |
| Quantified Difference | Sub-nanomolar vs. micromolar or no activity |
| Conditions | Recombinant human MTH1 enzyme; dGTP hydrolysis assay; 15-minute incubation; malachite green detection |
Why This Matters
Sub-nanomolar MTH1 inhibition provides a validated molecular target for oncology research programs exploring DNA damage response pathways, differentiating this compound from structurally similar analogs lacking MTH1 activity.
- [1] BindingDB. BDBM50152125 (CHEMBL3781316): IC₅₀ 0.8 nM against recombinant human MTH1. View Source
